molecular formula C14H22N2 B1276893 (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine CAS No. 91189-07-0

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Cat. No.: B1276893
CAS No.: 91189-07-0
M. Wt: 218.34 g/mol
InChI Key: AMRNWWPARHIDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine (CAS 91189-07-0) is a pyrrolidine-based amine derivative with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . Structurally, it features a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an ethylamine substituent at the 3-position via a methylene bridge.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNWWPARHIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408589
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-07-0
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination

Reductive amination offers an alternative route for introducing the ethylamine moiety:

  • Precursors : 1-Benzylpyrrolidine-3-carboxaldehyde derivatives and ethylamine.
  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts (e.g., Pd/C) under acidic or basic conditions.
  • Advantages :
    • High regioselectivity for the formation of secondary amines.
    • Scalability in industrial settings.

Detailed Experimental Protocols

Method 1: Reaction of 1-Benzyl-pyrroline-2,5-dione with Ethylamine Derivatives

Source : CA1331623C patent.

Step Reagents/Conditions Yield
1. Ring Opening 1-Benzyl-pyrroline-2,5-dione + Ethylamine derivative (R₅NH₂) in DMF, 80–100°C, 6–12 hours 65–85%
2. Deprotection Acidic hydrolysis (HCl) or catalytic hydrogenation (Pd/C, H₂) to remove protecting groups 70–90%
3. Purification Column chromatography (SiO₂, EtOAc/hexane) >95% purity

Key Notes :

  • The choice of ethylamine derivative (e.g., benzyl-protected amines) affects reaction efficiency.
  • Deprotection requires careful pH control to avoid side reactions.

Method 2: Alkylation of Pyrrolidine with Benzyl Halides

Source : RSC Supplementary Information (C8SC03831G).

Step Reagents/Conditions Yield
1. Synthesis of Pyrrolidine Core Propargylamine + 4-Nitrobenzyl bromide in acetonitrile, K₂CO₃, RT, 12 hours 98%
2. Functionalization Reaction with ethylamine-containing reagents (e.g., ethyl isocyanate) in DCM, 0–5°C 99%
3. Cyclization Microwave-assisted heating (150°C, 20 hours) to form the final product 75–85%

Mechanistic Insights :

  • Alkylation proceeds via SN2 mechanisms, favoring primary amines with good leaving groups.
  • Microwave irradiation accelerates reaction kinetics and minimizes side products.

Optimized Industrial-Scale Processes

Catalytic Hydrogenation and Resolution

Source : CN102603592A patent.

Step Reagents/Conditions Yield
1. Racemic Synthesis 1-Benzyl-3-aminopyrrolidine + Ethylamine in MeOH, Pd/C, H₂, RT, 24 hours 90–95%
2. Chiral Resolution Tartaric acid hydrate in ethanol/water, 50–100°C, 0.5–2 hours >99% ee
3. Purification Crystallization from EtOAc/hexane >98% purity

Advantages :

  • Resolution with tartaric acid hydrate enables enantiomer separation with high efficiency.
  • Recyclable reagents reduce production costs.

Comparative Analysis of Methods

Parameter Method 1 (CA1331623C) Method 2 (C8SC03831G) Method 3 (CN102603592A)
Reaction Time 12–24 hours 20 hours 24–48 hours
Yield 65–85% 75–85% 90–95%
Purity >95% >98% >98%
Scalability Moderate High High
Cost Moderate High Moderate

Critical Observations :

  • Method 1 is suitable for small-scale syntheses but requires harsh deprotection conditions.
  • Method 2 leverages microwave irradiation for rapid cyclization, ideal for high-throughput applications.
  • Method 3 excels in enantioselective production, critical for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups onto the aromatic ring.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

    Acylation: Acyl chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride).

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized benzyl derivatives.

    Acylation: Amides.

Scientific Research Applications

Pharmaceutical Development

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is primarily studied for its role as a precursor in the synthesis of various pharmaceutical agents. It has been implicated in the development of compounds that target specific biological pathways, particularly in the treatment of neurological disorders and cancer.

Case Study:
A study investigated the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using this compound as a starting material. These derivatives were shown to inhibit protein kinases, such as Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. The findings indicated potential therapeutic applications for autoimmune diseases and cancer treatment .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its structural features allow it to act as a modulator of protein activity, providing insights into cellular mechanisms.

Example Application:
Research has demonstrated that derivatives of this compound can selectively inhibit certain kinases involved in cell proliferation and survival, making them valuable tools for understanding cancer biology .

Nanotechnology in Medicine

Recent advancements have seen the incorporation of this compound into nanocarriers for targeted drug delivery systems. This application enhances the bioavailability and efficacy of therapeutic agents.

Research Findings:
Studies have shown that nanoparticles modified with this compound can improve the delivery of anticancer drugs to tumor sites, thereby reducing systemic toxicity and enhancing therapeutic outcomes .

Data Tables

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentSynthesis precursor for drugs targeting neurological disorders and cancerInhibition of JAK3 for autoimmune disease treatment
Biochemical AssaysModulator of protein activity for enzyme interaction studiesInvestigating kinase inhibition in cancer cells
NanotechnologyEnhancing drug delivery systems through nanoparticle modificationTargeted delivery of anticancer therapeutics

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

Key Observations :

  • Chirality : The (R)-configuration in 1354019-30-9 and 1353995-22-8 may confer distinct stereoselective interactions with biological targets compared to the racemic or uncharacterized stereochemistry of the parent compound .

Bioactivity and Target Interactions

According to bioactivity clustering analyses, structurally similar compounds (Tanimoto similarity ≥0.8) often share overlapping modes of action . For example:

  • 1-Benzyl-N,N-dimethylpyrrolidin-3-amine (69478-77-9) may exhibit similar GPCR modulation profiles due to its conserved benzyl-pyrrolidine scaffold.
  • Chiral Analogues: (R)-configured derivatives (e.g., 1354019-30-9) could show enhanced selectivity for dopamine or serotonin transporters compared to non-chiral counterparts .

Research Implications and Gaps

  • Bioactivity Profiling: Further studies are needed to correlate substituent variations (e.g., ethyl vs. isopropyl) with specific target affinities (e.g., sigma-1 receptor vs. monoamine transporters) .
  • Synthetic Accessibility : The discontinuation of this compound highlights the need for improved synthetic routes to enable broader pharmacological exploration.
  • Data Read-Across : Leveraging QSPR models and PubChem bioactivity data could accelerate the prediction of physicochemical properties (e.g., logP, solubility) for understudied analogues.

Biological Activity

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine, also known by its CAS number 91189-07-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on cancer cell viability and its mechanism of action, supported by case studies and relevant research findings.

  • Molecular Formula : C14H22N2
  • Molecular Weight : 218.34 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through in vitro assays on breast cancer cell lines such as MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).

Case Study: MDA-MB-231 and MCF-7 Cell Lines

A series of experiments evaluated the effect of this compound on cell viability using MTT assays. The results indicated varying degrees of cytotoxicity depending on concentration:

Compound Concentration (µM)MDA-MB-231 Cell Viability (%)MCF-7 Cell Viability (%)
6.25Significant decreaseMinimal effect
25Moderate decreaseModerate decrease
50Noticeable decreaseSignificant decrease
100High decreaseHigh decrease

The compound demonstrated a significant reduction in cell viability at concentrations above 25 µM for the MDA-MB-231 line, suggesting its potential as a therapeutic agent against aggressive breast cancers .

The mechanism through which this compound exerts its effects may involve interactions with specific cellular pathways. The pyrrolidine ring structure is known to enhance binding affinity to various biological targets, including enzymes and receptors involved in cell proliferation and survival.

Structure–Activity Relationship (SAR)

Research has shown that modifications to the pyrrolidine structure can significantly impact biological activity. For example, the introduction of different substituents on the benzyl group or variations in the ethyl amine chain can alter the compound's affinity for target proteins, potentially enhancing its anticancer properties .

Q & A

Q. How does the steric environment of the pyrrolidine ring influence catalytic or receptor-binding properties compared to piperidine analogs?

  • Methodological Answer : Perform conformational analysis (NMR NOE, molecular dynamics) to map ring puckering and substituent orientations. Compare binding affinities in receptor assays (e.g., GPCRs) using pyrrolidine vs. piperidine derivatives. Computational docking (AutoDock Vina) can predict steric clashes or hydrogen-bonding differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.